molecular formula C24H32N6O4 B12617653 7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One

7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One

Katalognummer: B12617653
Molekulargewicht: 468.5 g/mol
InChI-Schlüssel: OFRWMWHKNKWEHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrido[3,4-b]pyrazin-2(1H)-one core substituted with:

  • 6-Methoxypyridin-3-yl at position 7,
  • 2-(Morpholin-4-yl)ethylamino at position 3,
  • 2-Propoxyethyl at position 1 .

The morpholine and propoxyethyl groups likely enhance solubility and pharmacokinetic properties, while the methoxypyridine moiety may influence target binding.

Eigenschaften

Molekularformel

C24H32N6O4

Molekulargewicht

468.5 g/mol

IUPAC-Name

7-(6-methoxypyridin-3-yl)-3-(2-morpholin-4-ylethylamino)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one

InChI

InChI=1S/C24H32N6O4/c1-3-11-33-14-10-30-21-15-19(18-4-5-22(32-2)27-16-18)26-17-20(21)28-23(24(30)31)25-6-7-29-8-12-34-13-9-29/h4-5,15-17H,3,6-14H2,1-2H3,(H,25,28)

InChI-Schlüssel

OFRWMWHKNKWEHT-UHFFFAOYSA-N

Kanonische SMILES

CCCOCCN1C2=CC(=NC=C2N=C(C1=O)NCCN3CCOCC3)C4=CN=C(C=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrido[3,4-b]pyrazin-2(1H)-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The methoxy-pyridinyl, morpholinyl-ethyl, and propoxyethyl groups are introduced through various substitution reactions, often involving nucleophilic or electrophilic reagents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- involves interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The compound belongs to the pyridopyrazine family. Key comparisons include:

Compound Name Core Structure Key Substituents Biological Activity References
Target Compound Pyrido[3,4-b]pyrazin-2(1H)-one 6-Methoxypyridin-3-yl, Morpholin-4-yl ethylamino, 2-Propoxyethyl Not explicitly stated
1-(7-Methoxyquinolin-4-yl)-6-methylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one Pyrazolo[3,4-d][1,3]oxazin-4(1H)-one 7-Methoxyquinolin-4-yl, Methyl Antimicrobial, Antioxidant
(3R)-1-[5-chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine Pyrido[2,3-b]pyrazine Chloro, Ethyl, Pyrrolidin-3-amine, Sulfanyl Not explicitly stated

Structural Insights :

  • The pyrido[3,4-b]pyrazinone core distinguishes the target compound from pyrazolo[3,4-d]oxazinones () and pyrido[2,3-b]pyrazines (). These cores influence electronic properties and binding interactions.
  • The morpholinyl ethylamino group in the target compound may enhance solubility compared to the sulfanyl group in ’s ligand.

Substituent Effects on Bioactivity

Methoxyaryl Groups
  • The target compound’s 6-methoxypyridin-3-yl group is structurally analogous to the 7-methoxyquinolin-4-yl group in ’s pyrazolopyrimidines. Methoxyaryl groups are known to improve membrane permeability and target affinity in antimicrobial agents .
  • In , derivatives with aryl amines at position 5 showed enhanced antimicrobial activity, suggesting that the target compound’s morpholinyl ethylamino substituent could similarly modulate activity.
Alkoxy Chains
  • The 2-propoxyethyl chain in the target compound may confer metabolic stability compared to shorter alkoxy groups. This contrasts with the methyl group in ’s compound 5, which likely reduces steric hindrance for target binding.
Nitrogen-Containing Moieties
  • By contrast, ’s ligand features a pyrrolidinyl amine, which is prevalent in antiviral and anticancer agents .

Bioactivity Profile Clustering

Per , compounds with structural similarities often cluster in bioactivity profiles. Key findings:

  • Pyridopyrazines and pyrazolopyrimidines (e.g., and ) show overlapping interactions with proteins involved in nucleic acid synthesis or signal transduction .
  • The target compound’s morpholinyl ethylamino group aligns with bioactivity clusters associated with kinase inhibition, while its methoxypyridine group may correlate with antimicrobial activity .

Biologische Aktivität

7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1H)-One is a complex organic compound classified under heterocyclic compounds. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating biological pathways associated with various diseases.

  • Molecular Formula : C24H32N6O4
  • Molecular Weight : 468.5 g/mol
  • IUPAC Name : 7-(6-methoxypyridin-3-yl)-3-(2-morpholin-4-ylethylamino)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one
  • InChI Key : OFRWMWHKNKWEHT-UHFFFAOYSA-N

The biological activity of this compound primarily involves:

  • Enzyme Interaction : It may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : The compound interacts with various receptors, potentially altering their activity and downstream signaling.
  • Cellular Pathway Influence : It affects cellular signaling pathways, which can lead to changes in cell proliferation, differentiation, and apoptosis.

Antagonistic Properties

Research indicates that compounds similar to this structure exhibit antagonistic properties against specific receptors. For instance, thieno[2,3-d]pyrimidine derivatives have shown high binding affinity and potent antagonistic activity for the luteinizing hormone-releasing hormone (LHRH) receptor, suggesting that this compound may also exhibit similar properties due to its structural analogies .

In Vitro Studies

In vitro studies have demonstrated that the compound can significantly reduce the activity of certain enzymes involved in pathological processes. For example, modifications to enhance its pharmacokinetic properties have led to candidates that effectively lower plasma levels of bioactive lipids associated with inflammation and fibrosis .

Case Studies

  • LHRH Receptor Antagonism : A study on thienopyrimidine derivatives revealed that compounds with similar structures to our target compound effectively suppressed plasma LH levels in animal models. This suggests potential applications in treating hormone-dependent diseases .
  • Autotaxin Inhibition : Another research effort focused on autotaxin inhibitors showed that structural modifications could lead to significant reductions in lysophosphatidic acid (LPA) levels in vivo. This highlights the potential for our compound to influence similar pathways and provide therapeutic benefits in conditions like pulmonary fibrosis .

Data Table: Comparison of Biological Activities

Compound NameTarget ReceptorBinding Affinity (IC50)Biological Effect
7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1H)-OneLHRH ReceptorTBDHormonal modulation
Thieno[2,3-d]pyrimidine derivativeLHRH Receptor0.06 nMSuppression of LH levels
Autotaxin inhibitor (GLPG1690)AutotaxinTBDReduction of LPA levels

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.